molecular formula C16H16BrN3OS B2563939 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 872694-93-4

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2563939
CAS No.: 872694-93-4
M. Wt: 378.29
InChI Key: BXDQBVKNUYQIJT-UHFFFAOYSA-N
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Description

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound with a molecular formula of C16H16BrN3OS. This compound features a pyridazine ring substituted with a 4-bromophenyl group and a sulfanyl group, which is further connected to a pyrrolidinyl ethanone moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Scientific Research Applications

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Thioether Formation: The sulfanyl group can be introduced by reacting the brominated pyridazine with a thiol compound under basic conditions.

    Pyrrolidinyl Ethanone Attachment: The final step involves the reaction of the thioether intermediate with pyrrolidine and an appropriate acylating agent to form the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The pyridazine ring and the bromophenyl group could facilitate binding to specific sites, while the sulfanyl and pyrrolidinyl ethanone moieties may modulate the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the pyridazine ring, bromophenyl group, and sulfanyl moiety allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3OS/c17-13-5-3-12(4-6-13)14-7-8-15(19-18-14)22-11-16(21)20-9-1-2-10-20/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDQBVKNUYQIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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